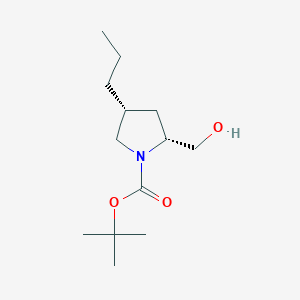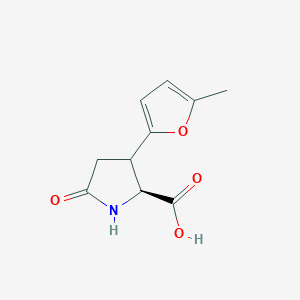![molecular formula C25H22BNO2 B13351626 [2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-26-7](/img/structure/B13351626.png)
[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrene moiety and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid suitable for various applications.
化学反应分析
Types of Reactions
(2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
In biology and medicine, this compound has potential applications as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. It can be used for imaging and detection of biological molecules and processes. Additionally, boronic acid derivatives are known to inhibit serine proteases and other enzymes, making them candidates for drug development .
Industry
In the industrial sector, (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties enable the design of materials with specific functionalities and improved performance.
作用机制
The mechanism of action of (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as a sensor or inhibitor. The pyrene moiety contributes to its fluorescence properties, enabling visualization and tracking of its interactions .
相似化合物的比较
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid . These compounds share the boronic acid functional group but differ in their substituents and overall structure.
Uniqueness
What sets (2-((Methyl(pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid apart is the presence of the pyrene moiety, which imparts unique fluorescence properties. This makes it particularly useful for applications requiring fluorescent labeling and detection. Additionally, the combination of the methylamino group and the boronic acid group enhances its reactivity and versatility in various chemical reactions.
属性
CAS 编号 |
921198-26-7 |
|---|---|
分子式 |
C25H22BNO2 |
分子量 |
379.3 g/mol |
IUPAC 名称 |
[2-[[methyl(pyren-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H22BNO2/c1-27(16-22-5-2-3-8-23(22)26(28)29)15-17-13-20-11-9-18-6-4-7-19-10-12-21(14-17)25(20)24(18)19/h2-14,28-29H,15-16H2,1H3 |
InChI 键 |
JGICDDIZSPLLGV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1CN(C)CC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


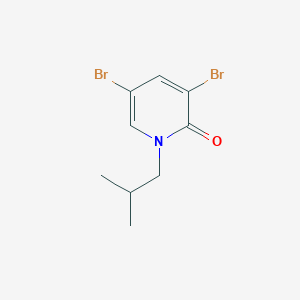
![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
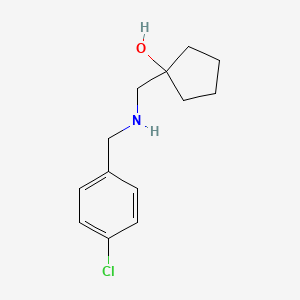
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
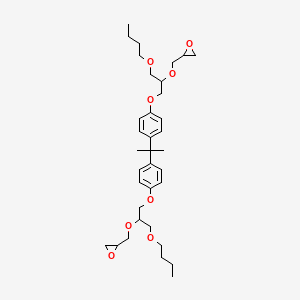
![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)

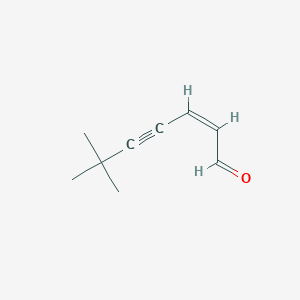
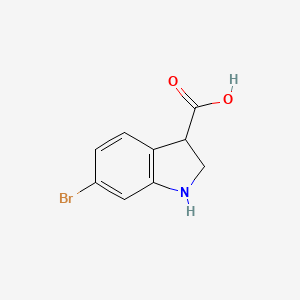
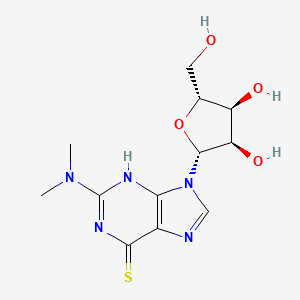
![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
